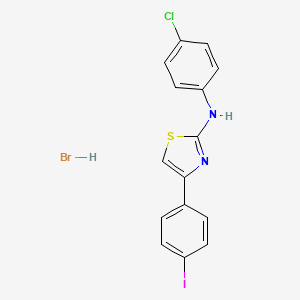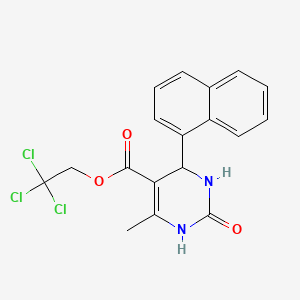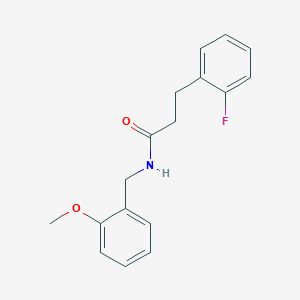![molecular formula C17H19ClN2O3 B5090656 1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-nitrophenyl)methyl]methanamine;hydrochloride](/img/structure/B5090656.png)
1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-nitrophenyl)methyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-nitrophenyl)methyl]methanamine;hydrochloride is a complex organic compound that belongs to the class of isochromenes. Isochromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-nitrophenyl)methyl]methanamine;hydrochloride typically involves multiple steps:
Formation of the Isochromene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Nitration: The nitro group is introduced using nitrating agents such as nitric acid.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods often involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-nitrophenyl)methyl]methanamine;hydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized using agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group.
Common reagents used in these reactions include nitric acid, hydrogen gas, and potassium permanganate. Major products formed depend on the specific reaction conditions but can include derivatives with modified functional groups.
Scientific Research Applications
1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-nitrophenyl)methyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-nitrophenyl)methyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The isochromene core can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar compounds include other isochromene derivatives and nitro-substituted amines. Compared to these compounds, 1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-nitrophenyl)methyl]methanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Similar compounds:
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-nitrophenyl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3.ClH/c20-19(21)15-7-5-13(6-8-15)11-18-12-17-16-4-2-1-3-14(16)9-10-22-17;/h1-8,17-18H,9-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYVGUHWLAHXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CNCC3=CC=C(C=C3)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-[(4-methyl-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B5090576.png)
![9-[3-bromo-4-(2-propyn-1-yloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5090599.png)


![2-[2-(4-Methoxyphenyl)sulfanylethyl]pyridine;oxalic acid](/img/structure/B5090613.png)
![methyl 2-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate](/img/structure/B5090617.png)
![methyl 4-[(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-2-oxo-3,8-diazatricyclo[6.3.0.01,5]undecan-7-yl]benzoate](/img/structure/B5090620.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5090624.png)
![1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5090630.png)
![2-(3-methoxyphenyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B5090637.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B5090664.png)
![16-[(4-CHLOROANILINO)CARBONYL]TETRACYCLO[6.6.2.0~2,7~.0~9,14~]HEXADECA-2,4,6,9(14),10,12-HEXAENE-15-CARBOXYLIC ACID](/img/structure/B5090667.png)
